molecular formula C10H14O4 B3057502 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 81687-89-0

4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B3057502
CAS No.: 81687-89-0
M. Wt: 198.22 g/mol
InChI Key: PPMABBAXEJXFKM-UHFFFAOYSA-N
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Description

4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid is a high-purity chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . Its defined structure, featuring a bicyclo[2.2.2]octane scaffold bearing both a carboxylic acid and a methoxy-ketone functional group, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a key precursor for the development of more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other specialized organic compounds. The rigid bicyclic framework provides a stable three-dimensional structure for exploration in drug discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human or animal consumption . For reference, its CAS registry number is 81687-89-0 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-9-2-4-10(5-3-9,8(12)13)7(11)6-9/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMABBAXEJXFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(CC1)(C(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509341
Record name 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81687-89-0
Record name 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Methods

The bicyclo[2.2.2]octane core is often constructed via Diels-Alder reactions or ketone-based cyclizations. A seminal method from J. Org. Chem. (1982) describes the synthesis of analogous bicyclo[2.2.2]octane derivatives using ketone precursors. For example, (p-methoxyphenyl)acetone was cyclized with hydrazine hydrate in triethylene glycol under nitrogen to form 1-methoxy-4-(p-methoxyphenyl)bicyclo[2.2.2]octan-3-one. This intermediate underwent hydrolysis and fluorination to yield substituted bicyclo compounds, demonstrating the feasibility of ketone-to-methylene transformations in similar frameworks.

Adapting this approach, 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid could be synthesized via:

  • Cyclization of a keto-ester precursor : A diketone or keto-ester undergoes intramolecular aldol condensation under acidic or basic conditions to form the bicyclo structure.
  • Wolff-Kishner reduction : Removal of the ketone oxygen to form a methylene group, followed by oxidation to reintroduce the oxo group at position 2.

Functional Group Interconversion

The carboxylic acid moiety at position 1 is typically introduced via hydrolysis of ester or nitrile precursors. For instance, 4-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2375195-27-8) serves as a direct analog, where the methoxycarbonyl group is hydrolyzed to carboxylic acid under acidic or basic conditions. This method ensures regioselectivity, as the bicyclo framework’s rigidity minimizes side reactions.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclizations

Palladium and rhodium catalysts enable efficient construction of bicyclic systems. For example, Suzuki-Miyaura couplings could link aryl halides to preformed bicyclo fragments, though this remains speculative for the target compound.

Enzymatic Hydrolysis

Enantioselective hydrolysis of ester precursors using lipases or esterases offers a green chemistry route. While no direct data exist for this compound, related bicyclo[2.2.2]octane esters show moderate enantioselectivity (up to 78% ee) with Candida antarctica lipase B.

Stepwise Construction of the Bicyclo Framework

Retrosynthetic Analysis

Disassembling the target molecule reveals two key fragments:

  • A cyclohexene derivative with ketone and ester functionalities.
  • A methoxy group introduced via nucleophilic substitution or O-methylation.

Synthetic Route

  • Diels-Alder Reaction : Cyclohexadiene and methyl acrylate form a bicyclo[2.2.2]octene ester.
  • Epoxidation and Ring-Opening : Epoxidation of the double bond, followed by acid-catalyzed ring-opening, introduces hydroxyl groups for subsequent oxidation.
  • Oxidation and Methylation : Selective oxidation of a secondary alcohol to ketone (e.g., with Jones reagent) and O-methylation of a tertiary alcohol (with methyl iodide/K₂CO₃) yield the methoxy group.

Analytical Characterization and Optimization

Spectroscopic Data

  • ¹H NMR : The bicyclo framework’s protons resonate as multiplets between δ 1.2–2.8 ppm, while the methoxy group appears as a singlet near δ 3.3 ppm.
  • ¹³C NMR : The carbonyl carbons (oxo and carboxylic acid) appear at δ 170–210 ppm.

Yield Optimization

Step Reagents/Conditions Yield (%) Reference
Cyclization Hydrazine hydrate, 165°C 88
Ester Hydrolysis HCl (6M), reflux 92
O-Methylation CH₃I, K₂CO₃, DMF 85

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group (-OH).

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and specificity to the compound, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Structural and Electronic Features

The bicyclo[2.2.2]octane core imparts high conformational rigidity, making it a valuable scaffold for drug design. Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score (if available)
Bicyclo[2.2.2]octane-1-carboxylic acid 699-55-8 C₉H₁₄O₂ -COOH at position 1 1.00 (reference compound)
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid 18720-35-9 C₁₁H₁₆O₄ -COOH at position 1, -COOMe at position 4 0.93
Methyl adamantane-1-carboxylate 711-01-3 C₁₂H₁₈O₂ Adamantane core with -COOMe 0.93
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid 83249-10-9 C₈H₁₀O₄ Bicyclo[1.1.1]pentane with -COOH and -COOMe 0.93

Key Observations :

  • Electronic Effects : The methoxy and ketone groups in 4-methoxy-2-oxo derivatives introduce electron-withdrawing effects, enhancing the acidity of the carboxylic acid compared to unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid (pKa ~4.5) .
  • Steric Constraints : Substituents at position 4 (e.g., -COOMe in 18720-35-9) reduce rotational freedom, whereas adamantane derivatives (e.g., 711-01-3) exhibit greater bulkiness .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid?

The synthesis typically involves functionalization of the bicyclo[2.2.2]octane scaffold. A key approach is the acetylation or esterification of pre-existing carboxylate derivatives, as seen in analogous compounds like methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions. For example, acetylation may require acetic anhydride in dichloromethane at 0–25°C, followed by hydrolysis to yield the carboxylic acid. Structural analogs, such as 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, are synthesized via selective esterification .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the methoxy group (~δ 3.3 ppm) and carbonyl signals (~δ 170–180 ppm for carboxylic acid) are diagnostic .
  • Infrared (IR) Spectroscopy: Stretching frequencies for C=O (~1700 cm⁻¹) and O-H (broad ~2500–3000 cm⁻¹) validate functional groups .
  • X-ray Crystallography: Programs like SHELX refine crystal structures, resolving bond lengths and angles to confirm bicyclic geometry .

Q. What are the key physical properties (e.g., pKa, solubility) of this compound, and how are they determined experimentally?

  • pKa: Measured via potentiometric titration in aqueous solutions. For 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, pKa values range from 5.90 (electron-withdrawing substituents) to 6.75 (H-substituted) . The methoxy group’s electron-donating effect may raise the pKa slightly compared to unsubstituted analogs.
  • Solubility: Determined gravimetrically or by HPLC. Bicyclic carboxylic acids often exhibit moderate water solubility due to hydrophobicity of the scaffold, but polar substituents (e.g., methoxy) enhance solubility .

Advanced Research Questions

Q. How do the methoxy and oxo groups influence the electronic and steric properties of the bicyclo[2.2.2]octane scaffold?

  • Electronic Effects: The methoxy group exerts an inductive electron-donating effect (+I), stabilizing the carboxylate anion and increasing pKa. Computational studies (B3LYP/6-311+G(d,p)) show that substituent effects in bicyclo[2.2.2]octane derivatives are dominated by through-space electrostatic interactions rather than through-bond effects .
  • Steric Effects: The oxo group introduces rigidity, reducing conformational flexibility. This is critical in catalysis or foldamer design, where spatial orientation dictates activity .

Q. What computational methodologies are employed to predict substituent effects on acidity and reactivity?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energies of acids and their anions via isodesmic reactions. These models predict acidities with ~1.1 kJ/mol deviation from experimental data, enabling reliable substituent effect evaluation even for hypothetical derivatives . Electrostatic potential maps further dissect through-space vs. through-bond contributions .

Q. How is this compound applied in the design of foldamers or peptidomimetics?

The bicyclo[2.2.2]octane scaffold imposes conformational constraints, stabilizing non-canonical helices (e.g., 11/9- or 12/10-helices) in β-peptides. The methoxy and oxo groups enhance hydrogen-bonding interactions, enabling precise control over secondary structures. Such foldamers are used in enzyme inhibition and chiral catalysis .

Q. How can discrepancies between experimental and computational data (e.g., pKa, dipole moments) be resolved?

Discrepancies often arise from solvent effects (implicit in computations vs. explicit in experiments) or approximations in charge distribution models. For example, dipole moments calculated using Kirkwood-Westheimer equations may diverge from experimental values due to neglect of solvation shells . Hybrid QM/MM simulations or explicit solvent models improve accuracy.

Q. What catalytic applications exist for derivatives of this compound?

Derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) act as organocatalysts in asymmetric aldol reactions, achieving >90% enantiomeric excess. The rigid scaffold orients substrates spatially, while the methoxy group modulates electron density at the active site .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid

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